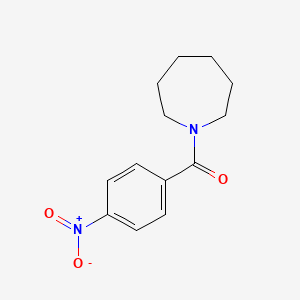![molecular formula C14H18N2OS2 B5857794 1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone, focusing on six unique fields:
Anticancer Research
This compound has shown promising results in anticancer research. Its structure allows it to interact with various cellular pathways, potentially inhibiting the growth of cancer cells. Studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit cytotoxic activity against multiple cancer cell lines, making them valuable in the development of new anticancer agents .
Antimicrobial Agents
The unique chemical structure of 1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone makes it a candidate for antimicrobial research. Compounds containing thieno[2,3-d]pyrimidine cores have been investigated for their ability to inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics .
Central Nervous System (CNS) Disorders
Research has explored the use of thieno[2,3-d]pyrimidine derivatives in treating CNS disorders. These compounds can act on specific neural pathways, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Enzyme Inhibition
This compound has potential applications in enzyme inhibition studies. Thieno[2,3-d]pyrimidine derivatives have been found to inhibit enzymes like C-terminal hydrolase L1 (UCH-L1), which is involved in various cellular processes. This makes them useful in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes .
Anti-inflammatory Agents
The anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives have been investigated, showing potential in reducing inflammation. This makes them candidates for developing new anti-inflammatory drugs that could be used to treat conditions such as arthritis and other inflammatory diseases .
Antioxidant Research
Compounds containing thieno[2,3-d]pyrimidine structures have been studied for their antioxidant properties. These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing damage to cells and tissues. This application is significant in the development of treatments for diseases associated with oxidative stress .
Mechanism of Action
properties
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-8-9(2)19-13-11(8)12(15-7-16-13)18-6-10(17)14(3,4)5/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNSEOFPDWWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethylthiopheno[3,2-e]pyrimidin-4-ylthio)-3,3-dimethylbutan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)


![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)


